1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline
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Overview
Description
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline is an organic compound with a unique structure characterized by its tetrahydroisoquinoline core and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization with phosphoric acid . This method ensures the formation of the desired tetrahydroisoquinoline structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction and cyclization process. The reaction conditions are optimized to maximize yield and minimize by-products, making the process efficient and cost-effective for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups and other positions on the tetrahydroisoquinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds, such as:
5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar structure but lacks the isoquinoline core.
1,3,7,8-Tetramethylxanthine: Another compound with multiple methyl groups but a different core structure.
The uniqueness of this compound lies in its specific tetrahydroisoquinoline core and the arrangement of its methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55713-42-3 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1,3,8,8-tetramethyl-6,7-dihydro-5H-isoquinoline |
InChI |
InChI=1S/C13H19N/c1-9-8-11-6-5-7-13(3,4)12(11)10(2)14-9/h8H,5-7H2,1-4H3 |
InChI Key |
WTTDCMMUTKAJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(CCC2)(C)C |
Origin of Product |
United States |
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